3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-indole
Description
Properties
IUPAC Name |
1H-indol-3-yl-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c28-21(17-15-22-18-4-2-1-3-16(17)18)27-9-7-25(8-10-27)19-5-6-20(24-23-19)26-11-13-29-14-12-26/h1-6,15,22H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPVZQWZMMNKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Pyridazine-Morpholine Formation
The pyridazine-morpholine subunit is synthesized via transition metal-mediated cross-coupling. A halogenated pyridazine derivative (e.g., 6-chloropyridazin-3-ol) reacts with morpholine under palladium catalysis. For example, Pd(PPh₃)₄ facilitates the substitution of chlorine with morpholine in dimethylformamide (DMF) at 150°C under microwave irradiation. This method achieves yields of 67% after purification via preparative HPLC.
Reaction Conditions
Piperazine-Indole Carbonyl Linkage Formation
The piperazine-indole carbonyl bridge is constructed through nucleophilic acyl substitution. A protected indole-2-carboxylic acid reacts with piperazine in the presence of coupling agents such as HATU or DCC. For instance, 1H-indole-3-carbonyl chloride is treated with piperazine in dichloromethane (DCM) with triethylamine, yielding the intermediate 3-(piperazine-1-carbonyl)-1H-indole.
Optimization Notes
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Protecting Groups : Methyl or ethyl esters simplify handling during hydrolysis.
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Workup : Acidic hydrolysis (H₂SO₄, 50–150°C) followed by neutralization (NaOH) isolates the carboxylic acid.
Assembly of the Final Compound
Microwave-Assisted Alkylation
The final assembly involves alkylating 3-(piperazine-1-carbonyl)-1H-indole with 6-(morpholin-4-yl)pyridazine. In a representative procedure, the piperazine nitrogen attacks a halogenated pyridazine derivative (e.g., 6-chloropyridazin-3-yl) in DMF with K₂CO₃ at 150°C under microwave irradiation.
Example Protocol
-
Reactants :
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3-(Piperazine-1-carbonyl)-1H-indole (0.11 mmol)
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6-Chloro-N-morpholinopyridazine (0.11 mmol)
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-
Conditions :
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Solvent : Dry DMF (1.5 mL)
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Base : K₂CO₃ (1.0 equiv)
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Temperature : 150°C (microwave, 1 hour)
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Purification : Preparative HPLC (C18 column, acetonitrile/water gradient) yields 71 mg (67%).
Alternative Pathway: Enaminone Cyclization
A one-pot Biginelli-like synthesis forms the pyridazine core. Enaminones derived from 1-[4-(piperazin-1-yl)phenyl]ethan-1-one react with morpholine-substituted aldehydes and urea in glacial acetic acid. While this method is less direct, it provides a scaffold for late-stage functionalization.
Key Steps
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Enaminone Formation : Refluxing acetylpiperazine with DMF-DMA yields 4-methyl-1-[4-(piperazin-1-yl)phenyl]pent-2-en-1-one.
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Cyclocondensation : Urea and morpholine-4-carbaldehyde undergo cyclization at 100°C for 3 hours.
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Yield | Purification Technique |
|---|---|---|
| Microwave alkylation | 67% | Preparative HPLC |
| Pd-catalyzed coupling | 19–67% | Column chromatography |
| Biginelli synthesis | 45–60% | Recrystallization |
Microwave-assisted routes outperform traditional heating due to rapid kinetics and reduced side reactions. However, the Biginelli approach offers modularity for analog synthesis.
Solvent and Temperature Optimization
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DMF vs. 1,4-Dioxane : DMF enhances solubility of polar intermediates but complicates purification. 1,4-Dioxane minimizes side reactions in Pd-catalyzed steps.
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Microwave Heating : Reduces reaction times from hours to minutes (e.g., 150 seconds for nitrile hydrolysis).
Challenges and Mitigation Strategies
Purification of Polar Intermediates
The compound’s high polarity necessitates advanced purification techniques:
Chemical Reactions Analysis
Types of Reactions
3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the indole core, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C21H24N6O2
- Molecular Weight : 392.46 g/mol
- IUPAC Name : 3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-indole
Medicinal Chemistry
The compound is being investigated for its potential as a lead compound in drug development, particularly targeting:
- Neurological Disorders : It may influence neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety.
- Cancer Therapy : Preliminary studies suggest it may exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation.
Research indicates that derivatives of the compound may possess various biological activities:
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, providing avenues for therapeutic intervention.
Monoamine Oxidase Inhibition
A study highlighted that certain piperazine derivatives related to this compound exhibited strong inhibitory effects on MAO-B, with IC50 values in the low micromolar range. This suggests potential utility in treating neurodegenerative diseases like Alzheimer's disease.
| Compound | Activity | IC50 (µM) | Selectivity |
|---|---|---|---|
| T6 | MAO-B Inhibitor | 0.013 | High |
| T3 | MAO-B Inhibitor | 0.039 | High |
Cytotoxicity Assessments
In vitro studies demonstrated that some derivatives displayed selective toxicity towards cancer cells while sparing healthy cells. This selectivity is critical for developing safe therapeutic agents.
| Compound | Activity | IC50 (µM) | Selectivity |
|---|---|---|---|
| T6 | Cytotoxicity | 120.6 | Non-toxic |
Mechanism of Action
The mechanism of action of 3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Activities
Key Differences and Implications
Pyridazine vs.
Morpholine vs. Urea Substituents :
- Morpholine in the target compound likely improves water solubility compared to the urea group in , which may enhance pharmacokinetics. However, urea derivatives (e.g., ) could form stronger hydrogen bonds with target proteins.
Indole vs. Quinoline/Other Heterocycles: The indole moiety’s planar structure may facilitate DNA intercalation or kinase binding, contrasting with quinoline’s role in TLR antagonism .
Physicochemical Properties (Inferred)
Biological Activity
3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-indole, with a CAS number of 1251610-10-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 392.5 g/mol. The structure features a piperazine ring, a morpholine moiety, and an indole core, which are known to enhance the pharmacological profile of compounds.
| Property | Value |
|---|---|
| CAS Number | 1251610-10-2 |
| Molecular Formula | C21H24N6O2 |
| Molecular Weight | 392.5 g/mol |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of the morpholine and piperazine groups is particularly significant in enhancing these activities.
Antitumor Activity
Studies have highlighted that derivatives of indole and piperazine show promising antitumor effects. Specifically, compounds targeting pathways such as the BRAF(V600E) mutation have been effective in inhibiting cancer cell proliferation. The biological activity of this compound is hypothesized to be linked to its ability to interact with these critical pathways.
Anti-inflammatory Effects
Compounds similar to this indole derivative have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory conditions.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against bacterial strains. The pyridazin and morpholine groups may contribute to this effect by disrupting bacterial cell wall synthesis or function.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that:
- Inhibition of Key Enzymes : Similar compounds often inhibit key enzymes involved in cancer cell metabolism.
- Receptor Binding : The compound may bind to specific receptors (e.g., kinases) that play a role in cell signaling pathways.
- Modulation of Gene Expression : It may influence gene expression related to inflammation and tumor progression.
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry reported that a similar indole-piperazine derivative exhibited significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells . The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Anti-inflammatory Activity : Research indicated that derivatives containing the morpholine group reduced inflammation in animal models by inhibiting COX enzymes . This suggests potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Evaluation : A recent study tested several indole derivatives against common bacterial pathogens and found that some exhibited strong inhibitory effects on Staphylococcus aureus and Escherichia coli . This highlights the compound's potential as an antimicrobial agent.
Q & A
Q. Key Reagents :
- Bases : Sodium hydroxide (substitution reactions), triethylamine (amide coupling).
- Reducing Agents : Lithium aluminum hydride (intermediate modifications).
- Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) for polar reactions .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
Optimization requires systematic parameter tuning:
- Temperature : Pyridazine-morpholine coupling proceeds efficiently at 60–80°C to balance reactivity and side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while DCM minimizes hydrolysis in carbamoylation steps .
- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency in heterocycle formation .
- Purification : Chromatography (silica gel) or recrystallization (ethanol/water mixtures) isolates high-purity intermediates .
Q. Example Workflow :
Quantum Mechanics (QM) : Optimize intermediate geometries.
Kinetic Modeling : Predict rate constants for competing pathways.
Validation : Compare computational yields with lab results for iterative refinement .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Over-Alkylation : Piperazine rings may undergo multiple alkylations. Controlled stoichiometry (1:1 molar ratio of piperazine to alkylating agent) and low temperatures (0–5°C) suppress this .
- Indole Oxidation : The indole NH group is prone to oxidation. Inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) protect the core .
- Byproduct Removal : Silica gel chromatography separates unreacted starting materials, while aqueous workups remove acidic impurities .
Advanced: How is the compound’s stability evaluated under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. HPLC quantifies degradation products; morpholine and pyridazine hydrolysis are common .
- Metabolic Stability : Liver microsome assays (human/rat) measure CYP450-mediated oxidation. Half-life (t₁/₂) <30 min indicates rapid clearance .
- Light/Thermal Stability : Accelerated stability testing (40°C/75% RH) assesses solid-state degradation over 4 weeks .
Basic: What are the compound’s key structural motifs and their pharmacological relevance?
Methodological Answer:
- Indole Core : Binds aromatic amino acid residues in neurotransmitter receptors (e.g., 5-HT receptors) .
- Piperazine-Carbonyl Linker : Enhances solubility and provides conformational flexibility for target engagement .
- Pyridazine-Morpholine : Modulates selectivity toward kinase targets (e.g., PI3K) via hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
